molecular formula C18H15NO2S B14018882 4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide CAS No. 17692-84-1

4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide

Cat. No.: B14018882
CAS No.: 17692-84-1
M. Wt: 309.4 g/mol
InChI Key: YSAXRMKUCBBRNZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is an organic compound with the molecular formula C18H15NO2S. It is a sulfonamide derivative, characterized by the presence of a naphthalene ring and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalen-2-ylmethyleneamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(naphthalen-1-ylmethylene)benzenesulfonamide
  • 4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)benzenesulfonamide

Uniqueness

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

CAS No.

17692-84-1

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

4-methyl-N-(naphthalen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C18H15NO2S/c1-14-6-10-18(11-7-14)22(20,21)19-13-15-8-9-16-4-2-3-5-17(16)12-15/h2-13H,1H3

InChI Key

YSAXRMKUCBBRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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